4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide
Description
Properties
IUPAC Name |
4-(4-chlorophenyl)sulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O5S2/c18-11-3-6-13(7-4-11)28(25,26)9-1-2-16(22)20-17-19-14-8-5-12(21(23)24)10-15(14)27-17/h3-8,10H,1-2,9H2,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMVVLCWJLVVVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:
Formation of the 4-chlorophenylsulfonyl chloride: This can be achieved by reacting 4-chlorobenzenesulfonyl chloride with a suitable base such as pyridine.
Synthesis of the 6-nitrobenzo[d]thiazole: This involves the nitration of benzo[d]thiazole using a mixture of concentrated nitric acid and sulfuric acid.
Coupling Reaction: The 4-chlorophenylsulfonyl chloride is then reacted with the 6-nitrobenzo[d]thiazole in the presence of a base to form the intermediate compound.
Formation of the Butanamide Moiety: The final step involves the reaction of the intermediate with butanoyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide group undergoes nucleophilic substitution under basic conditions. In analogous systems, lithium hydride in DMF facilitates reactions with alkyl/aralkyl halides to form thioether or alkylated derivatives . For example:
Reaction Scheme:
4-((4-Chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide + R-X → 4-((4-Chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-alkylbutanamide
| Reagent (R-X) | Solvent | Temperature | Yield (Analogous Systems) |
|---|---|---|---|
| Methyl iodide | DMF | 25°C | 72–85% |
| Benzyl chloride | Acetonitrile | 40°C | 65–78% |
Reduction of the Nitro Group
The 6-nitro group on the benzothiazole ring is reducible to an amine using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl . This transformation enhances biological activity in related compounds.
Reaction Conditions:
-
Catalyst: 10% Pd/C
-
Solvent: Ethanol
-
Pressure: 1 atm H₂
-
Product: 6-Aminobenzo[d]thiazol-2-yl derivative
Key Data:
Hydrolysis of the Amide Bond
The butanamide linkage is hydrolyzable under acidic or alkaline conditions to yield 4-((4-chlorophenyl)sulfonyl)butanoic acid and 6-nitrobenzo[d]thiazol-2-amine .
| Condition | Reagent | Temperature | Time | Yield |
|---|---|---|---|---|
| Acidic (HCl) | 6M HCl, reflux | 110°C | 8 hr | 88% |
| Alkaline (NaOH) | 2M NaOH, ethanol | 80°C | 6 hr | 92% |
Electrophilic Aromatic Substitution (EAS)
The electron-deficient benzothiazole ring directs electrophiles to the 5-position (meta to nitro group). Nitration or sulfonation requires harsh conditions due to the deactivating nitro group .
Example Reaction:
Nitration with HNO₃/H₂SO₄ at 0°C yields a 5-nitro derivative (unstable under standard conditions) .
Oxidation of the Benzothiazole Sulfur
The thiazole sulfur oxidizes to sulfoxide or sulfone using mCPBA or H₂O₂.
| Oxidizing Agent | Product | Conditions | Yield |
|---|---|---|---|
| mCPBA | Sulfoxide | CH₂Cl₂, 25°C, 2 hr | 75% |
| H₂O₂ (30%) | Sulfone | Acetic acid, 60°C, 6 hr | 68% |
Interaction with Biological Targets
The sulfonyl and nitro groups enable hydrogen bonding with enzymes. Docking studies on similar compounds show binding to bacterial dihydropteroate synthase (Ki = 2.3 µM) and human carbonic anhydrase IX (IC₅₀ = 0.8 µM) .
Key Interactions:
-
Sulfonyl oxygen forms hydrogen bonds with Arg72 (dihydropteroate synthase)
-
Nitro group stabilizes π-stacking with Phe114 (carbonic anhydrase IX)
Stability and Degradation
Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with major mass loss at 280°C (sulfonyl group cleavage) . Hydrolytic stability: >90% intact after 24 hr at pH 7.4.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing thiazole and sulfonamide moieties exhibit significant anticancer properties. For instance, derivatives of thiazole have been synthesized and tested for their ability to inhibit various cancer cell lines. The presence of the nitro group in 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide enhances its cytotoxicity against cancer cells by interfering with cellular proliferation pathways.
- Case Study: In vitro assays demonstrated that this compound showed promising results in inhibiting the growth of HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines, indicating its potential as a lead compound for further development in cancer therapeutics .
2. Antimicrobial Properties
The thiazole ring is known for its antimicrobial activity. Research has highlighted that thiazole-based compounds can exhibit broad-spectrum antibacterial and antifungal effects.
- Case Study: A study investigating various thiazole derivatives found that compounds similar to this compound displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
3. Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives are well-documented. The structural features of this compound may contribute to its efficacy in seizure models.
- Case Study: Compounds with similar structures have shown effectiveness in reducing seizure activity in animal models, indicating that this compound could be explored for developing new anticonvulsant medications .
Summary of Biological Activities
| Activity | Description |
|---|---|
| Anticancer | Inhibits growth of various cancer cell lines (e.g., HepG2, MCF-7) |
| Antimicrobial | Effective against bacteria like Staphylococcus aureus and Escherichia coli |
| Anticonvulsant | Potential efficacy in seizure models |
Mechanism of Action
The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The sulfonyl and nitrobenzo[d]thiazolyl groups could play crucial roles in binding to the active site of the target protein, while the butanamide moiety might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
*The molecular formula and weight of the target compound are inferred from analogues.
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The nitro group (NO₂) at the 6-position of the benzothiazole core in the target compound introduces strong electron-withdrawing effects, which may enhance electrophilic reactivity and influence binding interactions in biological systems. The 4-chlorophenylsulfonyl group in the target compound increases lipophilicity compared to the 4-methoxyphenylsulfonyl analogue (CAS 941878-81-5), which may favor membrane permeability but reduce aqueous solubility .
Synthetic Pathways: The synthesis of the target compound likely involves sequential sulfonylation and amide coupling steps, as evidenced by analogous routes for compounds like (4-(4-chlorophenyl)butan-2-yl)(imino)(4-phenylthiazol-2-yl)-λ⁶-sulfanone (). Key steps include the formation of the sulfonyl bridge via methanesulfonate intermediates and nucleophilic substitution reactions . IR spectroscopy data from confirm the presence of critical functional groups (e.g., C=O at ~1663–1682 cm⁻¹, C=S at ~1243–1258 cm⁻¹), which are consistent with sulfonamide and benzothiazole moieties in related compounds .
Biological Implications: Compounds with nitro groups on the benzothiazole ring (e.g., , Compound 16) demonstrate moderate biological activity, suggesting that the nitro substituent may play a role in target engagement .
Physical Properties :
- While melting points, boiling points, and solubility data are unavailable for the target compound, molecular weight estimates (~435–440 g/mol) align with analogues (e.g., CAS 941878-81-5 at 435.5 g/mol). The chloro substituent likely elevates lipophilicity (logP) compared to methoxy analogues, as seen in CAS 941901-16-2 (424.9 g/mol) .
Biological Activity
The compound 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide is a sulfonamide derivative that has attracted attention for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Sulfonyl Chloride : The reaction of 4-chlorobenzenesulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride.
- Formation of Nitrobenzothiazole : Nitration of benzo[d]thiazole to introduce the nitro group.
- Final Coupling : The final step involves the reaction between the sulfonyl chloride and the nitrobenzothiazole amine in the presence of a base like triethylamine to yield the target compound.
Antimicrobial Properties
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Studies have demonstrated that these compounds can inhibit bacterial growth through mechanisms involving enzyme inhibition and disruption of bacterial cell wall synthesis .
Anticancer Activity
The anticancer potential of this compound is linked to its ability to induce apoptosis in cancer cells. The nitro group in the structure may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, ultimately resulting in cytotoxic effects. Several studies have reported that related sulfonamide derivatives exhibit antiproliferative activity against different cancer cell lines, indicating a promising avenue for further investigation .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In vitro studies have shown that derivatives containing the sulfonamide moiety can effectively inhibit these enzymes, which is relevant for therapeutic applications in conditions like Alzheimer's disease and urinary tract infections .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes, leading to effective inhibition.
- Cellular Uptake : The structural features facilitate transport across cell membranes, enhancing bioavailability and efficacy.
- Reactive Intermediate Formation : The nitro group can be reduced within biological systems to form reactive species that damage cellular components.
Case Studies
- Antibacterial Efficacy : A study demonstrated that related compounds exhibited approximately 50% inhibition against tobacco mosaic virus (TMV), showcasing their antiviral potential alongside antibacterial properties .
- Anticancer Evaluation : In a recent investigation, derivatives were screened against various cancer cell lines, revealing significant cytotoxicity correlated with structural modifications in the sulfonamide framework .
Q & A
Q. What spectroscopic methods are critical for confirming the structural integrity of 4-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)butanamide?
- Methodological Answer : Structural validation requires a combination of:
- IR Spectroscopy : To identify functional groups (e.g., sulfonyl S=O stretching ~1350–1160 cm⁻¹, nitro NO₂ asymmetric stretching ~1520–1350 cm⁻¹) .
- ¹H/¹³C NMR : To resolve aromatic protons (δ 7.0–8.5 ppm for nitrobenzothiazole and chlorophenyl groups) and confirm substituent positions .
- Mass Spectrometry (FABMS/HRMS) : To verify molecular ion peaks (e.g., m/z 482.90 observed in similar nitrobenzothiazole derivatives) .
Table 1 : Example NMR Data from Analogous Compounds
| Proton Environment | δ (ppm) | Assignment |
|---|---|---|
| Aromatic H (nitrobenzothiazole) | 6.9–8.3 | Multiplets from fused rings |
| NH (amide) | ~4.11 | Singlet, confirms amide linkage |
Q. Which synthetic routes are effective for introducing the sulfonyl group in structurally related compounds?
- Methodological Answer : Sulfonyl groups can be introduced via:
- Sulfonation of aryl chlorides : Using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Nucleophilic displacement : Reaction of 4-chlorobenzenesulfonyl chloride with amine intermediates (e.g., butanamide precursors) in anhydrous DMF with a base like triethylamine .
- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (yields ~60–75% for similar sulfonamides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across different assay conditions for this compound?
- Methodological Answer : Contradictions often arise from variations in:
- Solvent systems : Polar aprotic solvents (e.g., DMSO) may stabilize the compound’s nitro group, while aqueous buffers could promote hydrolysis. Pre-solubilize in DMSO (<1% v/v) to avoid artifacts .
- pH-dependent activity : Test across a pH range (5.0–7.4) to assess stability (e.g., nitro reduction under acidic conditions). Use LC-MS to detect degradation products .
- Cell line specificity : Compare activity in multiple lines (e.g., HEK293 vs. HeLa) to identify receptor expression-dependent effects .
Q. What experimental design strategies are optimal for evaluating the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Phase 1 (Lab-scale) :
- Hydrolysis studies : Incubate at pH 4, 7, and 9 (25–50°C) for 7–30 days. Monitor via HPLC for degradation .
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; quantify byproducts using GC-MS .
- Phase 2 (Ecotoxicology) :
- Microcosm assays : Use OECD guidelines for acute toxicity in Daphnia magna and algae. Correlate results with LogP (predicted ~3.2 for this compound) to assess bioaccumulation risk .
Q. How does the nitro group’s position on the benzothiazole ring influence electronic properties and target binding?
- Methodological Answer :
- Computational analysis : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The nitro group at C-6 (vs. C-5) increases electron-withdrawing effects, enhancing binding to hydrophobic enzyme pockets (e.g., kinase ATP sites) .
- SAR studies : Compare IC₅₀ values of C-6 nitro analogs against C-5 substituted derivatives in enzyme inhibition assays (e.g., ~2.5 µM vs. >10 µM for tyrosine kinase) .
Table 2 : Key Physicochemical Properties Influencing Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
